3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multi-step organic reactions. One common method involves the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyrazolo[3,4-d]pyrimidine moiety. The piperidine ring is then incorporated through nucleophilic substitution reactions. Reaction conditions often include the use of dehydrating agents like phosphorus oxychloride (POCl3) and catalysts such as zinc chloride (ZnCl2) to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,3,4-oxadiazol-2-yl)methanol
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17N7O |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
2-methyl-5-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H17N7O/c1-9-18-19-14(22-9)10-4-3-5-21(7-10)13-11-6-17-20(2)12(11)15-8-16-13/h6,8,10H,3-5,7H2,1-2H3 |
InChI Key |
KWRDMMKPZUQYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN(C2)C3=NC=NC4=C3C=NN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.